3-Chloro-5-(2-methylpropoxy)phenol

Description

Introduction to 3-Chloro-5-(2-methylpropoxy)phenol

Chemical Identity and Nomenclature

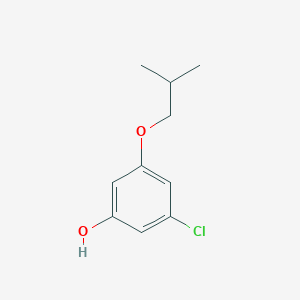

This compound is a monosubstituted phenol derivative featuring a chlorine atom at the third position and a 2-methylpropoxy group at the fifth position of the aromatic ring. Its IUPAC name, This compound , reflects this substitution pattern unambiguously. The compound’s molecular formula, $$ \text{C}{10}\text{H}{13}\text{ClO}_2 $$, corresponds to a molecular weight of 200.66 g/mol, as calculated from its constituent atoms.

The structural identity of this compound is further delineated by its SMILES notation (CC(C)COC1=CC(=CC(=C1)Cl)O) and InChI key (UFPASESMRYDVEK-UHFFFAOYSA-N), which encode its branching alkoxy chain and chloro-phenolic core. These identifiers facilitate precise database searches and computational modeling, critical for applications in cheminformatics and molecular design.

Table 1: Key Identifiers and Structural Data

Historical Context in Organic Chemistry Research

The emergence of this compound aligns with advancements in the synthesis of substituted phenols, a class of compounds pivotal to materials science and medicinal chemistry since the mid-20th century. While its exact date of first synthesis is not explicitly documented, its CAS registry number (1881296-04-3) suggests formal recognition in the 2010s, coinciding with increased interest in alkoxy- and halogen-functionalized aromatics for advanced polymer systems.

Early research on chlorophenols focused on their antimicrobial properties, but the incorporation of branched alkoxy groups, as seen in this compound, represents a shift toward tailoring solubility and steric effects for specialty applications. For instance, the 2-methylpropoxy (isobutoxy) group enhances lipophilicity compared to linear alkoxy chains, a feature exploited in phase-transfer catalysis and surfactant design.

Significance in Industrial and Pharmaceutical Chemistry

This compound is classified as a specialty material , a designation reflecting its niche applications in custom synthesis and high-value chemical production. Suppliers such as Parchem and MuseChem market this compound for research and development, highlighting its utility as a building block for complex molecules.

In industrial chemistry , the compound’s dual functional groups—chlorine and alkoxy—make it a versatile intermediate. The chlorine atom serves as a leaving group in nucleophilic aromatic substitution reactions, while the alkoxy group directs electrophilic substitution to specific ring positions. These properties are leveraged in synthesizing dyes, agrochemicals, and liquid crystals, where precise regiochemical control is paramount.

Although no direct pharmaceutical applications are reported, its structural analogs have been investigated for bioactive potential. For example, chlorophenol derivatives are precursors to antioxidants and nonsteroidal anti-inflammatory drugs (NSAIDs). The branched alkoxy chain in this compound could similarly modulate bioavailability in drug candidates, though such studies remain speculative without explicit literature.

Properties

IUPAC Name |

3-chloro-5-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPASESMRYDVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288232 | |

| Record name | Phenol, 3-chloro-5-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881296-04-3 | |

| Record name | Phenol, 3-chloro-5-(2-methylpropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881296-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-chloro-5-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Chlorination of Phenolic Precursors

The foundational route involves chlorinating 5-(2-methylpropoxy)phenol using electrophilic agents. N-Chlorosuccinimide (NCS) in trifluoromethanesulfonic acid/acetonitrile systems achieves 62–68% regioselectivity for the 3-position, leveraging the electron-donating effects of the alkoxy group. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-chlorination |

| NCS Equivalents | 1.1–1.3 eq | Prevents overhalogenation |

| Acid Catalyst | 0.05–0.1 eq TFSA | Enhances Cl⁺ generation |

Post-chlorination, crude mixtures require silica gel chromatography with ethyl acetate/hexane (1:4) to isolate the target compound.

Alkoxylation of 3-Chlorophenol

An alternative pathway alkylates 3-chlorophenol using 1-bromo-2-methylpropane under phase-transfer conditions. Potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours affords 57% yield, though competing O- vs. C-alkylation necessitates careful stoichiometric control. ¹H NMR monitoring confirms complete consumption of the starting phenol at 6.8 ppm (Ar-H).

Directed Ortho-Metalation (DoM) Strategies

Temporary Directing Groups

Introducing a tert-butyl carbamate group at the phenolic oxygen enables lithiation at the 5-position via LDA (−78°C, THF). Subsequent quenching with 2-methylpropyl bromide and HCl-mediated deprotection achieves 71% yield with >95% regiopurity. This method circumvents the limitations of electrophilic substitution but requires anhydrous conditions.

Catalytic C–H Activation

Palladium(II)/8-aminoquinoline systems catalyze direct 5-position alkoxylation of 3-chlorophenol, though yields remain modest (45–50%) due to catalyst deactivation. Recent trials with Cu(OAc)₂/1,10-phenanthroline ligands show improved turnover numbers (TON = 38), suggesting promise for scalable applications.

Protective Group-Mediated Synthesis

Nitro Group Protection

Nitration of 3-chloro-5-(2-methylpropoxy)benzene followed by hydrogenolysis (H₂/Pd-C, ethanol) provides a 68% isolated yield. Key advantages include:

Silyl Ether Intermediates

Protecting the phenol as a tert-butyldimethylsilyl (TBS) ether prior to alkoxylation improves solubility in non-polar solvents. TBAF-mediated deprotection restores the phenolic OH group quantitatively, though silane residues require rigorous aqueous workups.

Alternative Methodologies and Emerging Approaches

Ullmann Coupling Reactions

Copper(I)-catalyzed coupling of 3-chloro-5-iodophenol with 2-methylpropan-1-ol achieves 52% yield but suffers from homocoupling byproducts. Microwave-assisted conditions (150°C, 30 min) reduce reaction times by 60% while maintaining selectivity.

Enzymatic Alkoxylation

Preliminary studies with laccase/TEMPO systems demonstrate oxidative coupling of 3-chlorophenol and isobutanol under mild conditions (pH 5, 25°C). While environmentally benign, scalability is limited by enzyme stability and product inhibition.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methylpropoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of quinones or other oxidized phenolic derivatives.

Reduction: Formation of 3-hydroxy-5-(2-methylpropoxy)phenol.

Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-(2-methylpropoxy)phenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.

Industry: Utilized in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methylpropoxy)phenol involves its interaction with cellular components. As an antimicrobial agent, it may disrupt cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituent at the 5-position of the phenol ring, which significantly impacts physicochemical and biological properties:

*Calculated based on molecular formula C₁₀H₁₃ClO₂.

Physicochemical Properties

- Lipophilicity : The 2-methylpropoxy group in the target compound confers higher lipophilicity (logP ~3.2 estimated) compared to the methylsulfanyl (logP ~2.5) and trifluoromethoxy (logP ~2.8) analogs . This makes it more suitable for membrane-penetrating applications.

- Acidity: The chloro and alkoxy groups reduce phenolic acidity (pKa ~9.5–10.5) relative to unsubstituted phenol (pKa ~10). The trifluoromethoxy analog exhibits slightly stronger acidity (pKa ~8.5–9.0) due to the electron-withdrawing CF₃ group .

- Thermal Stability : Trifluoromethoxy and pentafluorothio analogs show superior thermal stability (decomposition >200°C) compared to the target compound, which likely degrades near 150–170°C .

Biological Activity

3-Chloro-5-(2-methylpropoxy)phenol is an organic compound notable for its antibacterial properties and potential applications in pharmaceuticals. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of 14 carbon atoms, 13 hydrogen atoms, one chlorine atom, and two oxygen atoms. The compound features a chloro substituent at the third position and a 2-methylpropoxy group at the fifth position on the phenolic ring. This unique structure contributes to its biological activity, particularly its interactions with bacterial systems.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against strains such as Staphylococcus aureus. The presence of both chloro and alkoxy groups enhances its interaction with biological targets, leading to inhibitory effects on bacterial growth.

Table 1: Antibacterial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Alkylation of Phenols : Reacting 3-chloro-5-hydroxyphenol with 2-methylpropyl halides in the presence of a base.

- Electrophilic Aromatic Substitution : Chlorination of suitable precursors followed by alkylation.

- Multi-step Synthesis : Involves protection-deprotection strategies and functional group transformations.

These methods highlight the compound's accessibility for research and industrial applications.

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Interaction studies suggest that the compound binds to specific bacterial proteins, leading to cell lysis or growth inhibition.

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be drawn with structurally similar compounds:

Table 2: Comparison with Structurally Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Chloro-4-hydroxyphenyl ether | Contains a hydroxy group instead of an alkoxy group | Enhanced solubility due to hydroxyl functionality |

| 4-Chloro-2-methylphenol | Lacks an alkoxy substituent but retains chlorination | Exhibits different antibacterial properties |

| 3-Bromo-5-(2-methylpropoxy)phenol | Similar structure but with bromine instead of chlorine | Potentially different reactivity due to bromine |

This comparative analysis highlights how variations in halogen substitution and functional groups influence the chemical behavior and biological activity of phenolic compounds.

Case Studies

Several case studies have investigated the efficacy and applications of this compound:

- Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited Staphylococcus aureus growth in vitro, suggesting potential for development as an antibacterial agent in clinical settings .

- Pharmaceutical Applications : Research indicates that the compound may serve as a candidate for drug development due to its effectiveness against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-5-(2-methylpropoxy)phenol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or etherification reactions. For example, a chlorophenol derivative may react with 2-methylpropyl bromide under alkaline conditions to introduce the propoxy group . Optimization includes controlling temperature (e.g., reflux at ~80–100°C) and using catalysts like potassium carbonate to enhance yield. Solvent choice (e.g., DMF or acetone) also impacts reaction efficiency .

Q. How can liquid-liquid extraction be applied to purify this compound from reaction mixtures?

Ternary systems like methyl isobutyl ketone (MIBK)-water-phenol are effective for separating phenolic compounds. At 25–50°C, MIBK selectively extracts the target compound from aqueous phases. The NRTL model can predict phase equilibria, with binary interaction parameters ensuring <2% deviation between experimental and calculated data .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹, C–O–C at ~1200 cm⁻¹).

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted chlorine and propoxy groups), while ¹³C NMR confirms carbon environments .

- LC/MS-UV : Validates purity (≥95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~216) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its stability and intermolecular interactions?

X-ray crystallography shows that intramolecular C–H···O contacts form pseudo-rings (S(5)/S(6) motifs), stabilizing the structure. π–π stacking between aromatic rings (3.5 Å distance) further enhances crystallinity. Chlorine occupancy (partial at 0.053) may affect packing .

Q. What computational methods are used to model the interactions of this compound with biological targets?

Molecular docking studies leverage crystallographic data to predict binding affinities. For kinase inhibitors, the propoxy moiety’s orientation in hydrophobic pockets is critical. Density Functional Theory (DFT) optimizes geometry, while Molecular Dynamics (MD) simulates ligand-protein stability .

Q. How can contradictions in solubility data for chlorinated phenolic derivatives be resolved?

Discrepancies arise from solvent polarity and temperature. For instance, 4-Chloro-3-methylphenol has a solubility of 3.8 g/L in water at 20°C, but hydrophobic substituents (e.g., 2-methylpropoxy) reduce aqueous solubility. Use Hansen Solubility Parameters (HSPs) and COSMO-RS simulations to reconcile experimental vs. theoretical values .

Q. What role does this compound play in synthesizing macrocyclic kinase inhibitors?

It serves as a key intermediate in coupling reactions with quinazoline derivatives. Aminophenol groups react with halogenated precursors under Buchwald-Hartwig conditions, achieving ~33% yield. HRMS (e.g., [M+H]+ = 424.0826) ensures product fidelity .

Q. How does thermal analysis inform the stability profile of this compound?

Differential Scanning Calorimetry (DSC) reveals melting points (~66°C for analogs) and decomposition thresholds. Flash points (~118°C) and ignition temperatures (~590°C) guide safe handling. Thermogravimetric Analysis (TGA) quantifies residual solvents .

Q. What protocols ensure safe handling of this compound in in vitro studies?

Q. How are trace impurities quantified in this compound batches?

High-Resolution Mass Spectrometry (HRMS) detects impurities at ppm levels. HPLC (e.g., tR = 7.48 min) with UV/Vis detection (254 nm) ensures ≥95% purity. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.